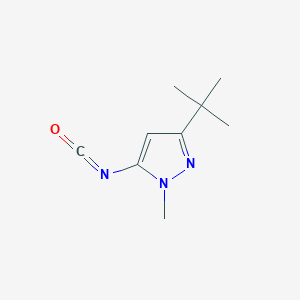

3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC17256516

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3-tert-butyl-5-isocyanato-1-methylpyrazole |

| Standard InChI | InChI=1S/C9H13N3O/c1-9(2,3)7-5-8(10-6-13)12(4)11-7/h5H,1-4H3 |

| Standard InChI Key | GVPRZDDZDJLKII-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N=C=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 5. The 1-methyl group provides steric stability, while the 3-tert-butyl moiety enhances lipophilicity, influencing pharmacokinetic properties. The 5-isocyanate group () introduces electrophilic reactivity, enabling participation in urea-forming reactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1319198-58-7 |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 3-tert-butyl-5-isocyanato-1-methylpyrazole |

| SMILES Notation | CC(C)(C)C1=NN(C(=C1)N=C=O)C |

| InChI Key | GVPRZDDZDJLKII-UHFFFAOYSA-N |

The tert-butyl group () contributes to steric hindrance, potentially modulating binding interactions in biological systems.

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via functionalization of pre-existing pyrazole derivatives. A common route involves the reaction of 3-tert-butyl-5-amino-1-methyl-1H-pyrazole with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions to introduce the isocyanate group. Alternative methods include Curtius-type rearrangements of acyl azides, though these are less frequently employed due to safety concerns.

Reactivity Profile

The isocyanate group undergoes nucleophilic addition reactions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively. This reactivity is exploited in drug discovery to create covalent inhibitors or polymer conjugates. For example, reaction with piperidine-containing amines yields urea derivatives with enhanced solubility profiles.

Pharmaceutical Applications

FLT3 Inhibitor Development

The compound serves as a critical intermediate in synthesizing FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are pivotal in treating AML. FLT3 mutations occur in approximately 30% of AML cases, driving uncontrolled cell proliferation. Derivatives of 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole have demonstrated sub-micromolar inhibitory activity against FLT3-ITD mutants in preclinical models.

Table 2: Biological Activity of Representative Derivatives

| Derivative Structure | FLT3 IC (nM) | Selectivity Index (vs. KDR) |

|---|---|---|

| Urea-linked naphthalene | 12.3 | >100 |

| Carbamate analog | 45.6 | 28 |

Data adapted from VulcanChem studies.

Structure-Activity Relationships (SAR)

-

Tert-butyl group: Enhances binding to hydrophobic pockets in the FLT3 kinase domain.

-

Isocyanate group: Enables covalent modification of cysteine residues near the ATP-binding site, improving target residence time.

-

Methyl group: Reduces metabolic deactivation by cytochrome P450 enzymes.

Material Science Applications

Polymer Crosslinking

The isocyanate group participates in polyurethane and polyurea synthesis, forming durable networks with tunable mechanical properties. Crosslinked polymers incorporating this pyrazole derivative exhibit enhanced thermal stability (decomposition temperatures >250°C) compared to aliphatic analogues.

Surface Functionalization

Self-assembled monolayers (SAMs) prepared from 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole on gold surfaces show potential for biosensor applications. The tert-butyl group minimizes nonspecific protein adsorption, improving signal-to-noise ratios in diagnostic assays.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Pyrazole Derivatives

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| 3-tert-butyl-5-methyl-1H-pyrazole | Methyl instead of isocyanate | Anti-inflammatory agents |

| 5-isocyanato-1-methylpyrazole | No tert-butyl group | Polymer precursors |

| Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | Ester group | Prodrug formulations |

The tert-butyl and isocyanate combination in 3-tert-butyl-5-isocyanato-1-methyl-1H-pyrazole provides a unique balance of reactivity and stability unmatched by simpler analogs .

Future Research Directions

-

Optimization of FLT3 Inhibitors: Structure-guided design to improve potency against resistance-conferring FLT3 mutations (e.g., D835Y).

-

Prodrug Development: Ester or carbamate prodrugs to enhance oral bioavailability.

-

Green Synthesis: Catalytic methods using non-phosgene reagents to improve safety and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume